molecular formula C10H12ClNO2 B11952635 propan-2-yl N-(2-chlorophenyl)carbamate CAS No. 2150-22-3

propan-2-yl N-(2-chlorophenyl)carbamate

Cat. No.: B11952635
CAS No.: 2150-22-3
M. Wt: 213.66 g/mol
InChI Key: YLZUJFLALUCJQI-UHFFFAOYSA-N
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Description

Propan-2-yl N-(2-chlorophenyl)carbamate (CAS 2150-22-3) is a carbamate derivative with the molecular formula C₁₀H₁₂ClNO₂ and a molecular weight of 213.66 g/mol . Key physical properties include a density of 1.226 g/cm³, a boiling point of 248.5°C at 760 mmHg, and a logP value of 3.37, indicating moderate lipophilicity . The compound’s structure features a 2-chlorophenyl group attached to a carbamate moiety, with an isopropyl ester (propan-2-yl) as the alkoxy component.

Carbamates are synthesized via reactions between isocyanates and alcohols. For example, structurally related carbamates, such as 2-(4-methylcyclohex-3-enyl)propan-2-yl N-phenylcarbamate, are synthesized by reacting α-terpineol with phenyl isocyanate in the presence of HCl . Similarly, this compound likely forms via the reaction of 2-chlorophenyl isocyanate with isopropyl alcohol under catalytic conditions.

Properties

CAS No.

2150-22-3

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

propan-2-yl N-(2-chlorophenyl)carbamate

InChI

InChI=1S/C10H12ClNO2/c1-7(2)14-10(13)12-9-6-4-3-5-8(9)11/h3-7H,1-2H3,(H,12,13)

InChI Key

YLZUJFLALUCJQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)NC1=CC=CC=C1Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The reaction proceeds via the activation of the chloroformate by a base, followed by nucleophilic attack by the amine. Isopropyl chloroformate reacts with 2-chloroaniline in the presence of a hydrogen halide acceptor (e.g., sodium bicarbonate or triethylamine) to form the carbamate. Excess chloroformate is removed via solvent extraction or vacuum distillation.

Key Reaction Equation:

C6H5NHCl+(CH3)2CHOCOClBase(CH3)2CHOCO-NH-C6H4Cl+HCl\text{C}6\text{H}5\text{NHCl} + (\text{CH}3)2\text{CHOCOCl} \xrightarrow{\text{Base}} (\text{CH}3)2\text{CHOCO-NH-C}6\text{H}4\text{Cl} + \text{HCl}

Optimized Conditions

  • Temperature: 0–15°C to control exothermicity.

  • Solvent: Dichloromethane or toluene.

  • Catalyst: None required, but bases like triethylamine enhance reaction efficiency.

  • Yield: ~80% crude yield, purified to >98% via column chromatography.

Table 1: Reaction Parameters for Isopropyl Chloroformate Method

ParameterValue/DescriptionSource
Temperature0–15°C
SolventDichloromethane
BaseTriethylamine or NaHCO₃
PurificationSilica gel chromatography (hexane/EtOAc)

Reaction of Isopropyl Isocyanate with 2-Chloroaniline

This approach utilizes isocyanate intermediates, which react with amines to form carbamates.

Reaction Mechanism

Isopropyl isocyanate reacts with 2-chloroaniline in a two-step process:

  • Nucleophilic Attack: The amine attacks the isocyanate carbonyl, forming an intermediate carbamoyl chloride.

  • Deprotonation: A base (e.g., triethylamine) deprotonates the intermediate, yielding the carbamate.

Key Reaction Equation:

C6H5NH2+(CH3)2CH-NCOBase(CH3)2CHOCO-NH-C6H4Cl+NH3\text{C}6\text{H}5\text{NH}2 + (\text{CH}3)2\text{CH-NCO} \xrightarrow{\text{Base}} (\text{CH}3)2\text{CHOCO-NH-C}6\text{H}4\text{Cl} + \text{NH}3

Optimized Conditions

  • Temperature: Room temperature (20–25°C).

  • Solvent: Acetonitrile or dichloromethane.

  • Base: Triethylamine (1.1 equiv).

  • Yield: 33–68% after purification.

Table 2: Reaction Parameters for Isocyanate Method

ParameterValue/DescriptionSource
TemperatureRoom temperature
SolventAcetonitrile
BaseTriethylamine
PurificationMethanol/EtOAc wash

Trisubstituted Urea and Alcohol Reaction with HCl Gas

This method employs trisubstituted ureas and isopropyl alcohol under gaseous HCl.

Reaction Mechanism

Trisubstituted urea reacts with isopropyl alcohol and HCl gas to generate the carbamate. The mechanism involves:

  • Protonation: HCl protonates the urea, enhancing electrophilicity.

  • Nucleophilic Substitution: Alcohol attacks the protonated urea, forming the carbamate.

Key Reaction Equation:

R-NH-CONR”R”+(CH3)2CH-OHHCl (g)(CH3)2CHOCO-NH-R+H2O\text{R-NH-CONR''R''} + (\text{CH}3)2\text{CH-OH} \xrightarrow{\text{HCl (g)}} (\text{CH}3)2\text{CHOCO-NH-R} + \text{H}_2\text{O}

Optimized Conditions

  • Temperature: 100–200°C.

  • Pressure: Atmospheric or superatmospheric.

  • Catalyst: None required.

  • Yield: ~90% (varies with R group).

Table 3: Reaction Parameters for Urea-HCl Method

ParameterValue/DescriptionSource
Temperature100–200°C
PressureAtmospheric/superatmospheric
Reaction Time3 minutes – 1 hour
PurificationVacuum distillation

Catalytic Carbamate Synthesis

Recent advances include catalytic methods to improve efficiency.

Rhodium-Catalyzed Reactions

Rhodium catalysts (e.g., Rh₂(OAc)₄) enable carbamate formation from alcohols and sulfoxides. However, this method is less common for propan-2-yl N-(2-chlorophenyl)carbamate.

Pd-Catalyzed CO₂ Incorporation

Palladium-catalyzed reactions with CO₂, amines, and alcohols can theoretically form carbamates. For example:

C6H5NH2+(CH3)2CH-OH+CO2PdCl2(CH3)2CHOCO-NH-C6H5+H2O\text{C}6\text{H}5\text{NH}2 + (\text{CH}3)2\text{CH-OH} + \text{CO}2 \xrightarrow{\text{PdCl}2} (\text{CH}3)2\text{CHOCO-NH-C}6\text{H}5 + \text{H}2\text{O}

This method is scalable but requires further validation for 2-chlorophenyl derivatives.

Comparative Analysis of Methods

Table 4: Key Method Comparisons

MethodAdvantagesLimitationsYield (%)
Isopropyl ChloroformateHigh purity, mild conditionsRequires base handling80–98
Isocyanate ReactionSimple procedure, no catalystsModerate yields, solvent waste33–68
Urea-HClHigh yield, scalableHarsh conditions (high temp)~90

Purification and Characterization

Purification typically involves:

  • Extraction: Hexane or ethyl acetate washes to remove unreacted reagents.

  • Column Chromatography: Silica gel with hexane/ethyl acetate gradients.

  • Spectroscopy: NMR and IR to confirm structure.

Example NMR Data (CDCl₃):

  • δH: 7.39–7.25 (m, 5H, aromatic), 6.89 (dt, J = 15.7 Hz, 1H, vinyl).

  • δC: 170.6 (carbamate carbonyl), 145.2 (aromatic carbons) .

Chemical Reactions Analysis

Propan-2-yl N-(2-chlorophenyl)carbamate undergoes various chemical reactions, including:

    Hydrolysis: It hydrolyzes slowly in acidic and basic media.

    Substitution Reactions: It can participate in substitution reactions where the chlorine atom is replaced by other substituents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common.

Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Agricultural Applications

Propan-2-yl N-(2-chlorophenyl)carbamate is primarily utilized in agriculture for its herbicidal properties. Its mechanism of action involves inhibiting plant cell division and elongation, which effectively controls the growth of unwanted vegetation.

Key Functions in Agriculture:

  • Herbicide : It is effective against various weed species by disrupting growth processes.
  • Plant Growth Regulator : The compound acts by inhibiting key enzymes related to growth, such as p-amylase and RNA synthesis, leading to altered plant development.

Pharmaceutical Research Applications

In addition to its agricultural uses, this compound has garnered attention in pharmaceutical research for its potential therapeutic effects.

Potential Therapeutic Roles:

  • Enzyme Inhibition : Studies suggest that the compound may inhibit certain enzymes involved in critical biological pathways, which could have implications for treating various diseases.
  • Neuropharmacology : There is evidence indicating interactions with cholinesterase enzymes, suggesting potential applications in neuropharmacology .

Case Studies and Research Findings

Several studies have explored the biological activity and efficacy of this compound.

Study Highlights:

  • Antimicrobial Activity : Research indicates that derivatives of carbamates can exhibit significant antimicrobial properties. For instance, this compound showed comparable activity against bacterial strains when tested in vitro .
    CompoundActivity (MIC)Reference
    This compound40 µM
    Other CarbamatesVaries
  • Toxicity Evaluations : In vitro toxicity studies on normal epithelial cell lines have shown that while this compound can induce cytotoxic effects at high concentrations, it remains relatively safe at lower doses .
  • Structure-Activity Relationship Studies : Analyses of the compound's lipophilicity and substituent effects have provided insights into how variations in chemical structure can influence biological activity, particularly in relation to its herbicidal effectiveness .

Mechanism of Action

The mechanism of action of propan-2-yl N-(2-chlorophenyl)carbamate involves its interaction with specific molecular targets. In plants, it inhibits enzymes involved in growth and development, such as those related to RNA and protein synthesis . The compound is absorbed by the roots and leaves, and it is transported throughout the plant, affecting various physiological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Carbamates

Structural and Functional Group Variations

Table 1: Key Structural and Physical Properties of Selected Carbamates
Compound Name Substituents Molecular Weight (g/mol) logP Key Features Reference
Propan-2-yl N-(2-chlorophenyl)carbamate 2-chlorophenyl, isopropyl 213.66 3.37 Chloro group enhances lipophilicity
2-(4-Methylcyclohex-3-enyl)propan-2-yl N-phenylcarbamate Phenyl, cyclohexene, isopropyl 301.80 ~3.5* Cyclohexene introduces steric bulk
Prop-2-en-1-yl N-phenylcarbamate Phenyl, allyl 177.20 ~2.8* Allyl group increases reactivity
Prop-2-ynyl N-(2-chloro-2-oxoethyl)carbamate Chloro-oxoethyl, propargyl 175.57 N/A Propargyl group for click chemistry

*Estimated from analogous compounds.

Key Observations:
  • Chlorophenyl vs. Phenyl: The 2-chlorophenyl group in the target compound increases electron-withdrawing effects and lipophilicity compared to non-chlorinated analogs (e.g., phenyl carbamates) . This enhances membrane permeability in biological systems.
  • Isopropyl vs. Allyl/Propargyl : The isopropyl group provides steric stability, whereas allyl (Prop-2-en-1-yl) or propargyl (Prop-2-ynyl) groups introduce sites for further functionalization (e.g., polymerization or click chemistry) .

Lipophilicity and Solubility

Lipophilicity (logP) is critical for bioavailability. The target compound’s logP of 3.37 is higher than Prop-2-en-1-yl N-phenylcarbamate (logP ~2.8) due to the chloro substituent . However, it is comparable to cyclohexene-containing carbamates (logP ~3.5), where hydrophobic cyclohexene offsets the absence of chlorine .

Table 2: HPLC-Determined Lipophilicity (Capacity Factor k)
Compound Class log k Range Trend Reference
4-Chloro-2-aminocarbonylphenyl carbamates 1.8–2.5 Chloro groups increase k
Non-chlorinated phenyl carbamates 1.2–1.9 Lower k due to absence of Cl

Q & A

Q. What are the optimal synthetic routes for propan-2-yl N-(2-chlorophenyl)carbamate, and how can reaction conditions be controlled to improve yield?

Methodological Answer: The synthesis typically involves reacting a 2-chlorophenylamine derivative with isopropyl chloroformate under basic conditions. Key parameters include:

  • Catalyst Selection : Catalytic HCl or Lewis acids (e.g., AlCl₃) can accelerate carbamate bond formation, as seen in analogous syntheses of tert-butyl carbamates .
  • Solvent and Temperature : Chloroform or dichloromethane at 0–25°C minimizes side reactions like hydrolysis.
  • Purification : Column chromatography (silica gel, light petroleum ether) isolates the product with >90% purity .
    Optimize yield by monitoring reaction progress via TLC and adjusting stoichiometry of the isocyanate intermediate .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies the isopropyl group (δ 1.2–1.4 ppm for CH₃, δ 4.9–5.1 ppm for CH) and aromatic protons (δ 7.2–7.6 ppm for 2-chlorophenyl) .
  • X-ray Crystallography : Resolve molecular geometry and confirm substituent positions using SHELXL for refinement. Disorder in crystal structures (e.g., cyclohexene rings) requires occupancy ratio adjustments .
  • HPLC-MS : Quantify purity and detect degradation products under acidic/basic conditions .

Q. What are the key considerations in designing bioactivity assays for this compound, particularly in enzyme inhibition studies?

Methodological Answer:

  • Target Selection : Prioritize enzymes with known carbamate interactions (e.g., acetylcholinesterase or metabolic hydrolases) .
  • Assay Conditions : Use pH 7.4 buffers to mimic physiological environments. Monitor inhibition kinetics via fluorometric or colorimetric substrates.
  • Data Sources : Cross-reference PubChem bioactivity data (e.g., IC₅₀ values) for structurally similar carbamates .

Advanced Research Questions

Q. How can computational tools like Multiwfn be applied to analyze the electronic structure and reactivity of this carbamate?

Methodological Answer:

  • Electrostatic Potential (ESP) Maps : Use Multiwfn to calculate ESP surfaces, identifying nucleophilic/electrophilic regions (e.g., the carbamate carbonyl as an electrophilic hotspot) .
  • Electron Localization Function (ELF) : Map ELF to visualize lone pairs on the carbonyl oxygen and assess hydrogen-bonding potential .
  • Reactivity Descriptors : Compute Fukui indices to predict sites for nucleophilic attack (e.g., chlorophenyl ring vs. carbamate group) .

Q. What challenges arise in determining the crystal structure of this compound, particularly regarding molecular disorder?

Methodological Answer:

  • Disorder Modeling : For disordered moieties (e.g., flexible isopropyl groups), refine occupancy ratios using SHELXL’s PART instruction. Apply geometric restraints to maintain reasonable bond lengths .
  • Hydrogen Bonding : Identify intermolecular N–H···O interactions stabilizing the crystal lattice. Weak C–H···π contacts may require Hirshfeld surface analysis .

Q. How do substituents on the phenyl ring influence the biological activity of carbamate derivatives?

Methodological Answer:

  • Substituent Effects : Compare 2-chlorophenyl with 4-bromo/4-iodo analogs (see ’s table). Electron-withdrawing groups (Cl, Br) enhance electrophilicity, increasing enzyme inhibition potency .
  • Steric Effects : 2-substituents create steric hindrance, reducing binding to flat active sites. Use molecular docking (e.g., AutoDock Vina) to quantify steric clashes .

Q. What methodologies are recommended for studying hydrolysis kinetics of the carbamate group under varying pH conditions?

Methodological Answer:

  • Kinetic Experiments : Conduct pseudo-first-order studies in buffered solutions (pH 2–12). Monitor hydrolysis via UV-Vis (loss of carbamate absorbance at ~270 nm) .
  • Mechanistic Insights : Use DFT calculations (Gaussian 16) to model transition states for acid/base-catalyzed pathways. Compare activation energies for O–C vs. N–C bond cleavage .

Q. How can noncovalent interactions (e.g., hydrogen bonding, van der Waals) be mapped to understand the compound’s crystal packing or binding to biological targets?

Methodological Answer:

  • NCI Plots : Generate Non-Covalent Interaction (NCI) plots using VMD or Multiwfn to visualize van der Waals contacts and hydrogen bonds in crystal structures .
  • Binding Pocket Analysis : For protein targets, perform MD simulations (GROMACS) to identify persistent interactions (e.g., π-stacking with aromatic residues) .

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